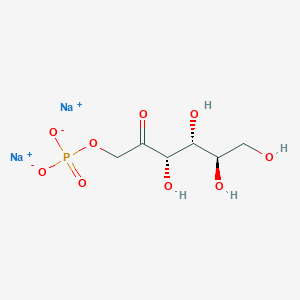

Fructose-6-phosphate disodium salt dihydrate

Description

Le D-Fructose-6-phosphate (disodique) est un intermédiaire sucré dans la voie glycolytique, qui est une voie métabolique cruciale pour la production d'énergie dans les cellules. Il est produit par l'isomérisation du glucose-6-phosphate par l'enzyme phosphoglucoisomérase . Ce composé joue un rôle important dans divers processus biochimiques, notamment la glycolyse et la gluconéogenèse.

Propriétés

Numéro CAS |

26177-86-6 |

|---|---|

Formule moléculaire |

C6H17Na2O11P |

Poids moléculaire |

342.15 g/mol |

Nom IUPAC |

disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate |

InChI |

InChI=1S/C6H13O9P.2Na.2H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;2*1H2/t4-,5-,6-;;;;/m1..../s1 |

Clé InChI |

HEOWFBJVXQJYPR-ZOPBSDICSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |

SMILES canonique |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.[Na] |

Autres numéros CAS |

71662-09-4 |

Description physique |

Solid; [Research Organics MSDS] |

Synonymes |

Neuberg ester |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le D-Fructose-6-phosphate (disodique) peut être synthétisé par la réaction chimique entre le fructose et l'acide phosphorique en milieu alcalin. La réaction implique l'estérification du fructose avec l'acide phosphorique, suivie de la neutralisation avec de l'hydroxyde de sodium pour former le sel disodique .

Méthodes de production industrielle : La production industrielle du D-Fructose-6-phosphate (disodique) implique généralement la conversion enzymatique du glucose-6-phosphate en fructose-6-phosphate à l'aide de la phosphoglucoisomérase. Le fructose-6-phosphate obtenu est ensuite converti en sa forme de sel disodique par neutralisation avec de l'hydroxyde de sodium .

Types de réactions:

Isomérisation : Le D-Fructose-6-phosphate (disodique) peut être isomérisé en D-glucose-6-phosphate par l'enzyme phosphoglucoisomérase.

Phosphorylation : Il peut subir une phosphorylation pour former du fructose-1,6-bisphosphate en présence de l'enzyme phosphofructokinase.

Réactifs et conditions courantes:

Phosphoglucoisomérase : Utilisé pour la réaction d'isomérisation.

Phosphofructokinase : Utilisé pour la réaction de phosphorylation.

Principaux produits formés:

D-Glucose-6-phosphate : Formé par isomérisation.

Fructose-1,6-bisphosphate : Formé par phosphorylation.

Applications De Recherche Scientifique

Le D-Fructose-6-phosphate (disodique) est largement utilisé en recherche scientifique en raison de son rôle d'intermédiaire glycolytique. Parmi ses applications, citons :

Biochimie : Utilisé pour étudier la cinétique enzymatique et les voies métaboliques impliquant la glycolyse et la gluconéogenèse.

Biologie moléculaire : Aide à caractériser des enzymes telles que la phosphofructokinase, la fructose-6-phosphate 1-phosphotransférase dépendante du pyrophosphate et la glucosamine-6-phosphate synthase.

Médecine : Étudié pour son rôle potentiel dans les troubles métaboliques et la recherche sur le diabète.

Industrie : Utilisé dans la production de biocarburants et de produits biochimiques par ingénierie métabolique.

5. Mécanisme d'action

Le D-Fructose-6-phosphate (disodique) exerce ses effets principalement par son rôle d'intermédiaire dans la voie glycolytique. Il est produit par l'isomérisation du glucose-6-phosphate par la phosphoglucoisomérase et peut être ensuite phosphorylé en fructose-1,6-bisphosphate par la phosphofructokinase . Ces réactions sont essentielles à la régulation de la glycolyse et de la gluconéogenèse, qui sont essentielles à la production d'énergie cellulaire et à l'homéostasie métabolique .

Composés similaires:

D-Glucose-6-phosphate : Un autre intermédiaire glycolytique qui peut être isomérisé en D-Fructose-6-phosphate (disodique).

Fructose-1,6-bisphosphate : Un produit en aval du D-Fructose-6-phosphate (disodique) dans la voie glycolytique.

Unicité : Le D-Fructose-6-phosphate (disodique) est unique en raison de son rôle spécifique dans la voie glycolytique en tant qu'intermédiaire qui peut être converti à la fois en D-glucose-6-phosphate et en fructose-1,6-bisphosphate. Cette double fonctionnalité en fait un composé essentiel pour la régulation de la production d'énergie et des processus métaboliques dans les cellules .

Mécanisme D'action

D-Fructose-6-phosphate (disodium) exerts its effects primarily through its role as an intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by phosphoglucoisomerase and can be further phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase . These reactions are crucial for the regulation of glycolysis and gluconeogenesis, which are essential for cellular energy production and metabolic homeostasis .

Comparaison Avec Des Composés Similaires

D-Glucose-6-phosphate: Another glycolytic intermediate that can be isomerized to D-Fructose-6-phosphate (disodium).

Fructose-1,6-bisphosphate: A downstream product of D-Fructose-6-phosphate (disodium) in the glycolytic pathway.

Uniqueness: D-Fructose-6-phosphate (disodium) is unique due to its specific role in the glycolytic pathway as an intermediate that can be converted to both D-glucose-6-phosphate and fructose-1,6-bisphosphate. This dual functionality makes it a critical compound for the regulation of energy production and metabolic processes in cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.